Scholaricine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

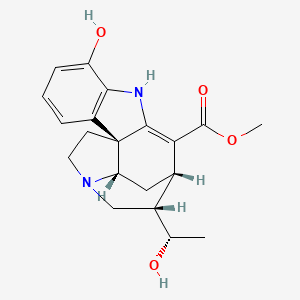

Scholaricine is an alkaloid. It has a role as a metabolite.

This compound is a natural product found in Alstonia, Alstonia scholaris, and Alstonia angustiloba with data available.

Aplicaciones Científicas De Investigación

Participatory Approaches in Agriculture : Bruges and Smith (2007) discuss the use of participatory approaches in transferring scientific research to farmers, highlighting case studies in New Zealand involving organic vegetable production and wheat farming. This approach could be relevant for the agricultural application of Scholaricine, if any (Bruges & Smith, 2007).

Activist Scholarship and Participatory Action Research : Koirala-Azad and Fuentes (2016) explore the role of power and representation in academic scholarship, emphasizing the importance of Participatory Action Research (PAR) in creating authentic, trusting, and mutually beneficial ties with the community. This approach could be relevant for involving communities in research on this compound (Koirala-Azad & Fuentes, 2016).

Integrated Indicators for Participatory Science : Haywood and Besley (2014) propose a comprehensive indicators framework for Participatory Public Scientific Research (PPSR), which could be applicable for evaluating the impact of this compound in a community-based research setting (Haywood & Besley, 2014).

Modifying Research Methods for Indigenous Communities : Castleden and Garvin (2008) evaluate the use of Photovoice, a community-based participatory research method, in a project with a First Nation in Western Canada. The modification of research methods to fit cultural preferences could be considered when researching this compound in diverse cultural settings (Castleden & Garvin, 2008).

Reconceptualizing the Role of Academic Scholars : Bjarnason (1998) discusses the evolving role of scholars in recognizing the diverse tasks undertaken by academics, including scientific research. This perspective may be relevant for scholars researching this compound (Bjarnason, 1998).

Framework for Deliberate Design in PPSR : Shirk et al. (2012) review different contexts of public participation in scientific research, proposing a framework for project design that could be applied to research involving this compound (Shirk et al., 2012).

Indole Alkaloids from Alstonia Scholaris : Zhao et al. (2020) study the indole alkaloids from the leaves of Alstonia scholaris, including this compound, and their potential use in treating pulmonary emphysema. This is a direct application of this compound in medicinal research (Zhao et al., 2020).

Mecanismo De Acción

Target of Action

Scholaricine primarily targets vincristine-resistant KB cells, a type of cancer cell . It reverses the multidrug resistance in these cells, making them more susceptible to treatment .

Mode of Action

This compound interacts with its targets by reversing their resistance to drugs. This is achieved by inhibiting the efflux pump mechanism that these cells use to expel drugs, thereby increasing the intracellular concentration of the drug and enhancing its therapeutic effect .

Biochemical Pathways

It is known that this compound’s action involves the inhibition of the efflux pump mechanism, which is a crucial component of the multidrug resistance pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate a rapid onset of action, with a Tmax (time to reach maximum concentration) within 10 minutes for this compound . It is then eliminated from the plasma after 24 hours . These properties suggest that this compound has good bioavailability, which is crucial for its therapeutic effect .

Result of Action

The primary result of this compound’s action is the reversal of multidrug resistance in vincristine-resistant KB cells . This increases the effectiveness of drug treatments against these cells, potentially leading to better treatment outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of alkaloids

Direcciones Futuras

Despite over 100 patents and numerous pharmacological activities of A. scholaris, only one product has reached the market . The discovery of new potent antiviral indole alkaloids will require structure-activity relationship studies with natural analogues of this scaffold . This suggests a gap between the existing knowledge and the requisites for commercialization of A. scholaris derived products .

Análisis Bioquímico

Biochemical Properties

Scholaricine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor-kappa B (NF-κB), thereby modulating inflammatory and immune responses . This compound also binds to DNA, influencing gene expression and cellular functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax . It also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . In immune cells, this compound modulates cytokine production, thereby influencing immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This compound inhibits the activity of enzymes like COX and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators . It also interacts with transcription factors such as NF-κB, modulating the expression of genes involved in inflammation and immune responses . Furthermore, this compound induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for extended periods, although its potency may decrease over time . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular functions, such as apoptosis and cytokine production, persist for several hours to days after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can induce adverse effects, including gastrointestinal disturbances and hepatotoxicity . The maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL) for this compound have been established in animal studies, providing valuable information for its safe use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hydroxylation and glucuronidation reactions . These metabolic processes facilitate the elimination of this compound from the body. Enzymes such as cytochrome P450 (CYP) play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . This compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of this compound within the body is influenced by factors such as tissue-specific metabolism and seasonal variations .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of cells . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization allows this compound to interact with its target biomolecules, modulating cellular functions and responses .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Scholaricine involves the condensation of two molecules of 2,4-dihydroxybenzaldehyde with one molecule of 2,3-diaminopyridine.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,3-diaminopyridine" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde (1.0 mmol) and 2,3-diaminopyridine (0.5 mmol) in ethanol (10 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with ethanol.", "Step 3: Dry the product under vacuum to obtain Scholaricine as a yellow solid." ] } | |

Número CAS |

99694-90-3 |

Fórmula molecular |

C20H24N2O4 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11-,12+,15-,20+/m0/s1 |

Clave InChI |

GNCUCBQZLQLSOF-KJPXCLDGSA-N |

SMILES isomérico |

C[C@@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

SMILES canónico |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Apariencia |

Powder |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.